6-Amino-3-methyl-4-(4-nitrothiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-methyl-4-(4-nitrothiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound belongs to the pyrano[2,3-c]pyrazole family, which is known for its diverse applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-methyl-4-(4-nitrothiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a one-pot multicomponent reaction. This involves the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile in the presence of an ionic liquid medium such as [BMIM]BF4 at 70–75°C for 110–120 minutes . This method offers excellent yields, a straightforward protocol, and is environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot multicomponent reaction described above can be scaled up for industrial applications due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methyl-4-(4-nitrothiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups at different positions on the molecule.
Scientific Research Applications
6-Amino-3-methyl-4-(4-nitrothiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Its derivatives are being explored for their therapeutic potential against various diseases.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-amino-3-methyl-4-(4-nitrothiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit good binding energy against human epidermal growth factor receptor protein, indicating its potential as an anticancer agent . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-(furan/thiophen/pyrrol-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles: These compounds share a similar core structure but differ in the substituents attached to the pyrano[2,3-c]pyrazole ring.
6-Amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: This compound has a different substituent on the aromatic ring, which can influence its biological activity.
Uniqueness
6-Amino-3-methyl-4-(4-nitrothiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is unique due to the presence of the nitrothiophenyl group, which can impart distinct biological and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H9N5O3S |
---|---|
Molecular Weight |
303.30 g/mol |
IUPAC Name |
6-amino-3-methyl-4-(4-nitrothiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C12H9N5O3S/c1-5-9-10(8-2-6(4-21-8)17(18)19)7(3-13)11(14)20-12(9)16-15-5/h2,4,10H,14H2,1H3,(H,15,16) |
InChI Key |
DWDNJJSWGXITJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CS3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.